
2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone is a β-hydroxy ketone derivative. This compound has garnered attention due to its potential neuroprotective properties, particularly in the context of Alzheimer’s disease . It is known for its ability to inhibit cholinesterases and exhibit antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone can be synthesized via a stereoselective aldol reaction. This involves the reaction of ketones with aryl aldehydes in the presence of glucosamine-derived prolinamide catalysts . The reaction is typically carried out under solvent-free conditions to achieve high diastereoselectivity and enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the aldol reaction process. This would require optimization of reaction conditions to ensure consistent yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amino derivatives.
Substitution: Produces substituted nitro derivatives.
Applications De Recherche Scientifique
2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone has several scientific research applications:
Chemistry: Used in the study of stereoselective aldol reactions and as a model compound for β-hydroxy ketones.
Biology: Investigated for its neuroprotective properties, particularly in Alzheimer’s disease models.
Industry: Could be used in the synthesis of other complex organic molecules due to its reactivity and functional groups.
Mécanisme D'action
The mechanism of action of 2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone involves:
Cholinesterase Inhibition: The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals, thereby reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone: Another β-hydroxy ketone derivative with similar neuroprotective properties.
2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone: Known for its cholinesterase inhibitory activity.
Uniqueness
2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentanone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Its combination of cholinesterase inhibition and antioxidant properties makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Propriétés
Formule moléculaire |
C12H13NO4 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
2-[hydroxy-(2-nitrophenyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H13NO4/c14-11-7-3-5-9(11)12(15)8-4-1-2-6-10(8)13(16)17/h1-2,4,6,9,12,15H,3,5,7H2 |
Clé InChI |
JOELUJCLBZDDSS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1)C(C2=CC=CC=C2[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


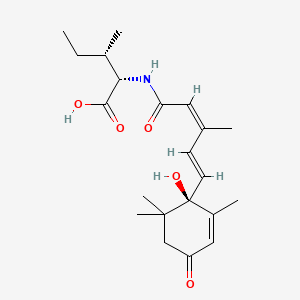
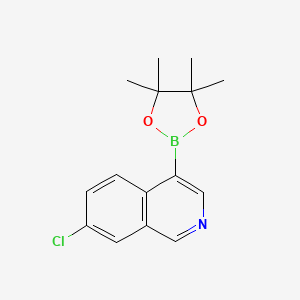
![2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine](/img/structure/B15294859.png)
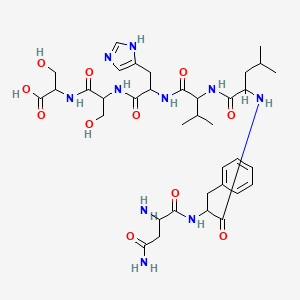
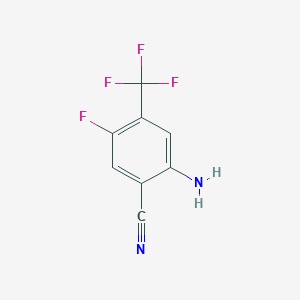
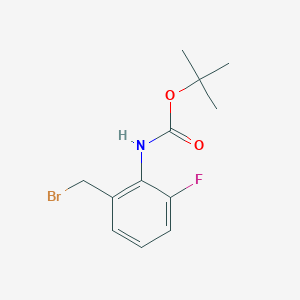
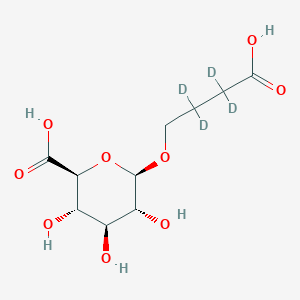

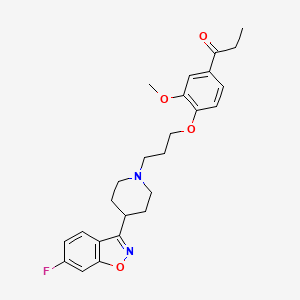
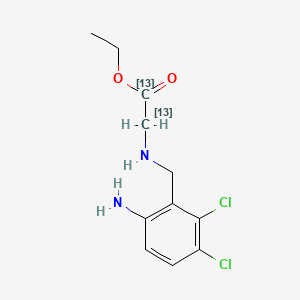
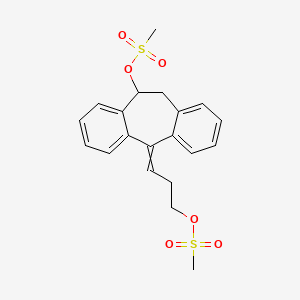

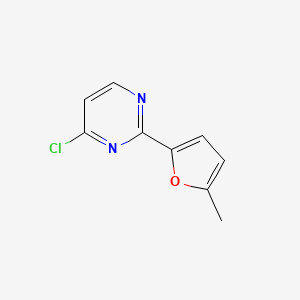
![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)
